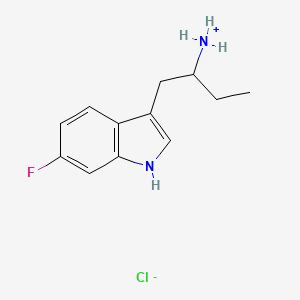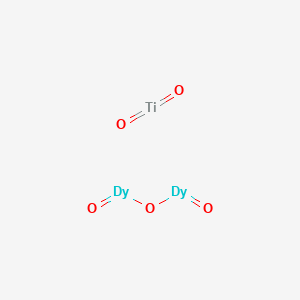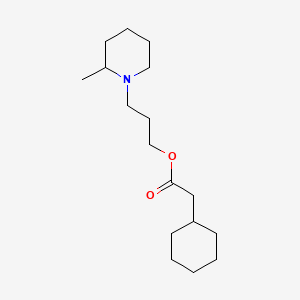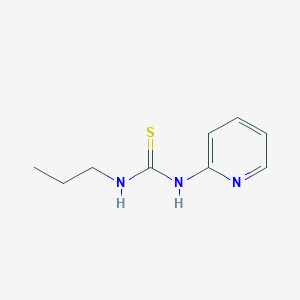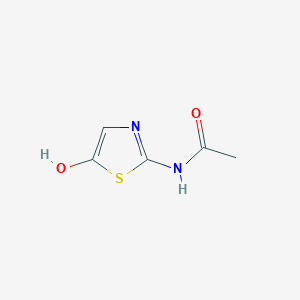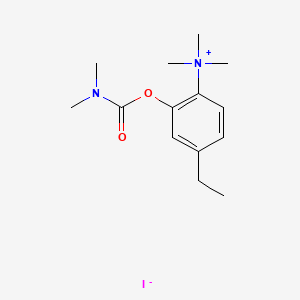
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and an ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethylcarbamic acid with 4-ethyl-2-(trimethylammonio)phenol in the presence of an iodide source. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Carbamic acid, dimethyl-, ethyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is unique due to the presence of both a carbamate ester and an ammonium group, which confer distinct chemical and biological properties
Propriétés
| 63981-68-0 | |
Formule moléculaire |
C14H23IN2O2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)-4-ethylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
OVSKYGPDVIGVSI-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

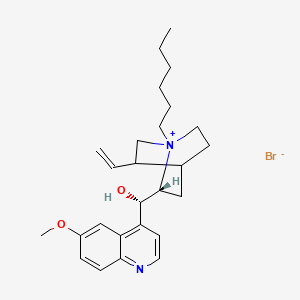
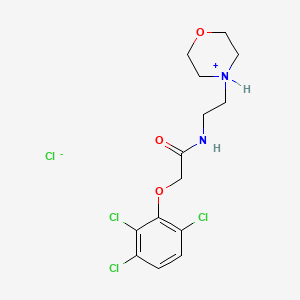
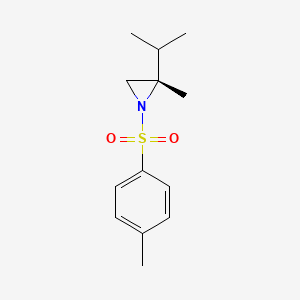
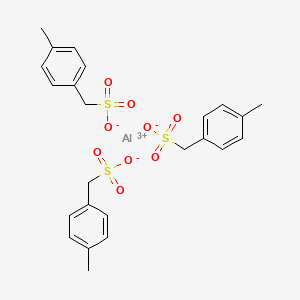
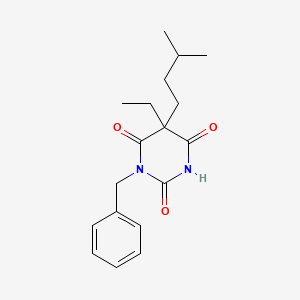
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
